![molecular formula C8H7BrFNO B596321 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1256255-94-3](/img/structure/B596321.png)
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the empirical formula C8H7BrFNO . It has a molecular weight of 232.05 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is FC1=C2OCCNC2=CC(Br)=C1 . The InChI string is 1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 .Scientific Research Applications
Chemical Synthesis
“6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could be used as a building block in the synthesis of more complex molecules. Its bromo and fluoro groups make it a good candidate for various substitution reactions .
Development of Anti-Cancer Agents
Compounds similar to “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine”, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, have been synthesized and tested for their in vitro anticancer activity against human cancer cell lines . This suggests that “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could potentially be used in the development of new anticancer agents.
Molecular Docking Studies
Molecular docking studies are a key part of drug discovery and development. Compounds similar to “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” have been used in molecular docking studies to strengthen the in vitro anticancer activity . This suggests that “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could also be used in similar studies.
Biological Applications
The 1,4-benzoxazine compounds have attracted synthetic and medicinal chemists because of their synthetic and biological applications which includes antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor activities . “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” being a 1,4-benzoxazine compound, could potentially have similar applications.
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAPSFLFJWDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716494 |
Source
|
Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
1256255-94-3 |
Source
|
Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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